

A Technical Guide to 3,5-Dinonylphenol: Properties, Analysis, and Biological Interactions

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Compound of Interest

Compound Name: 3,5-Dinonylphenol

Cat. No.: B15366419

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dinonylphenol**, focusing on its chemical identity, physicochemical properties, and analytical methodologies. It also delves into the known biological interactions of the broader class of dinonylphenols, offering context for researchers in toxicology and drug development.

Core Chemical Identifiers

The specific isomer **3,5-Dinonylphenol** is identified by the following:

- CAS Number: 58085-76-0[1][2]
- Molecular Formula: C₂₄H₄₂O
- Molecular Weight: 346.59 g/mol [2]

It is crucial to distinguish **3,5-Dinonylphenol** from technical mixtures of dinonylphenol isomers, which are often assigned different CAS numbers (e.g., 1323-65-5) and may exhibit varying properties.

Physicochemical Properties

While specific experimental data for **3,5-Dinonylphenol** is limited in publicly accessible literature, the following table summarizes the known properties for "Dinonylphenol (mixed

isomers)." These values provide a general reference for handling and experimental design.

Property	Value	Source
Appearance	Colourless to pale-yellow viscous liquid	[3][4]
Boiling Point	455.3 °C at 101.3 kPa	[3]
Melting Point	-13 °C	[3]
Flash Point	214.7 °C	[3]
Density	0.901 g/cm ³	[3]
Water Solubility	0.00011 mg/L at 25 °C (practically insoluble)	[3]
LogP (estimated)	10.5	[3]

Experimental Protocols

The analysis of dinonylphenols, including the 3,5-isomer, typically involves chromatographic techniques coupled with mass spectrometry. Below are generalized methodologies based on established protocols for nonylphenol analysis.

Sample Preparation: Extraction from Aqueous and Solid Matrices

- Objective: To isolate dinonylphenol from the sample matrix.
- Liquid Samples (e.g., water):
 - Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., sulfuric acid).
 - Perform a liquid-liquid extraction using a non-polar solvent such as n-hexane or a mixture of hexane and acetone.
 - The organic phase is collected and dried, often using anhydrous sodium sulfate.

- The extract is then concentrated to a smaller volume, typically under a gentle stream of nitrogen.
- Solid Samples (e.g., sediment, tissue):
 - Homogenize the sample.
 - Perform a Soxhlet extraction or an ultrasonic-assisted extraction with a suitable solvent mixture (e.g., hexane/acetone).
 - The resulting extract is then purified, often using column chromatography with a stationary phase like deactivated alumina, to remove interfering substances.
 - The purified extract is concentrated before analysis.

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To separate, identify, and quantify dinonylphenol.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), often a triple quadrupole for enhanced selectivity and sensitivity (GC-MS/MS).
- Methodology:
 - Derivatization (Optional but common): To increase volatility, the phenolic hydroxyl group can be derivatized. Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach.
 - Injection: An aliquot of the prepared sample is injected into the GC. A programmed temperature vaporizing (PTV) injector can optimize the transfer of analytes to the column.
 - Separation: A capillary column (e.g., a 100-m column for high resolution of isomers) is used to separate the components of the sample based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to elute the compounds of interest.

- Detection and Quantification: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification, targeting characteristic fragment ions of dinonylphenol. For structural confirmation, full scan mode can be used.

Signaling Pathway Interactions: Endocrine Disruption

Dinonylphenols, as a class of alkylphenols, are recognized as xenoestrogens—environmental compounds that can mimic the effects of estrogen. This activity is isomer-dependent, with different nonylphenol isomers exhibiting varying potencies in their interaction with estrogen receptors.^{[5][6][7]} The estrogenic activity of **3,5-Dinonylphenol** specifically has not been extensively characterized in comparison to other isomers.

The general mechanism of action involves the binding of the dinonylphenol molecule to estrogen receptors (ER α and ER β), which are intracellular transcription factors. This binding can initiate a cascade of cellular events that are normally regulated by the endogenous hormone estradiol.

Below is a diagram illustrating the potential interaction of dinonylphenol with the estrogen receptor signaling pathway.

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